molecular weight and formula of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one
molecular weight and formula of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one
This technical guide details the physicochemical properties, synthetic methodology, and structural characterization of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one (CAS: 1428651-86-8).[1]
[1][2]
Executive Summary & Compound Identity
4-Bromo-6,7-dihydroisoquinolin-8(5H)-one is a functionalized tetrahydroisoquinoline derivative utilized primarily as a scaffold in the development of bioactive small molecules.[1] Its structure features a fused bicyclic system: an electron-deficient pyridine ring bearing a bromine atom at the C4 position, fused to a cyclohexanone ring. This unique "push-pull" electronic structure makes it a versatile electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for CNS and oncology drug discovery.[1]
Physicochemical Data Profile
| Property | Specification |
| CAS Number | 1428651-86-8 |
| IUPAC Name | 4-bromo-6,7-dihydro-5H-isoquinolin-8-one |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Physical State | Solid (typically off-white to pale brown) |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |
| Melting Point | Predicted range:[1] 80–85 °C (based on structural analogs) |
| pKa (Calculated) | ~2.5 (Pyridine nitrogen conjugate acid) |
Synthetic Methodology
The synthesis of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one is non-trivial due to the need to selectively functionalize the pyridine ring while maintaining the integrity of the ketone.[1] The most robust industrial route involves the decarboxylation of a functionalized precursor, methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate .[1]
Retrosynthetic Analysis
The logical disconnection reveals the target molecule is accessible via the acid-mediated hydrolysis and decarboxylation of the
Figure 1: Retrosynthetic disconnection showing the strategic decarboxylation step.[1]
Detailed Experimental Protocol: Decarboxylation
This protocol is derived from validated scale-up methodologies for tetrahydroisoquinolines.[1] It utilizes acid-catalyzed hydrolysis to remove the ester moiety, followed by thermal decarboxylation.
Reagents Required:
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Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate (Precursor)[1]
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Hydrochloric Acid (6.0 M, aqueous)
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Potassium Hydroxide (6.0 M, aqueous)
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Dichloromethane (DCM)[1]
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Sodium Sulfate (anhydrous)[1]
Step-by-Step Workflow:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 27.4 mmol (approx. 7.8 g) of the precursor in 85 mL of 6.0 M HCl.
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Note: If solubility is poor initially, a small amount of co-solvent (e.g., acetic acid) may be used, but pure aqueous acid is preferred to drive hydrolysis.
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Reflux: Heat the reaction mixture to reflux (approx. 100 °C) for 2.5 hours .
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Monitoring: The reaction is complete when the starting material spot disappears on TLC (or LC-MS confirms mass shift from ~284 to 226).[1] The solution typically turns dark brown.
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Concentration: Remove the heating source and allow the mixture to cool. Concentrate the acidic solution in vacuo to remove excess HCl and water, resulting in a residue.
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Neutralization: Suspend the residue in 25 mL of ice-cold water. While stirring vigorously in an ice bath, basify the solution to pH > 10 using 6.0 M KOH.
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Critical: Add base slowly to avoid excessive heat generation which could degrade the ketone.
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Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL).
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Why DCM? The target is moderately polar but extracts well into chlorinated solvents from basic aqueous media.
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Final Product: Dry the resulting brown solid under high vacuum.
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Typical Yield: 65–70% (approx. 4.3 g).
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Structural Characterization & Logic
Verification of the structure relies on identifying the distinct aromatic and aliphatic regions in the NMR spectrum.
Nuclear Magnetic Resonance (NMR) Features
The ¹H NMR spectrum of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one exhibits a characteristic pattern separating the aromatic pyridine protons from the aliphatic cyclohexanone protons.
| Position | Proton Type | Predicted Shift (δ ppm) | Multiplicity | Structural Logic |
| H-1 | Aromatic | 8.8 – 9.1 | Singlet (s) | Most deshielded proton; alpha to Nitrogen, adjacent to bridgehead.[1] |
| H-3 | Aromatic | 8.4 – 8.6 | Singlet (s) | Alpha to Nitrogen, ortho to Bromine. |
| H-5 | Aliphatic | 2.9 – 3.1 | Triplet (t) | Benzylic position; deshielded by aromatic ring current.[1] |
| H-7 | Aliphatic | 2.6 – 2.8 | Triplet (t) | Alpha to Carbonyl (C=O); deshielded by anisotropy of the ketone.[1] |
| H-6 | Aliphatic | 2.1 – 2.3 | Multiplet (m) | Homo-benzylic/Homo-allylic; least deshielded methylene group.[1] |
Mass Spectrometry
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MS (ESI+): m/z = 226.0 [M+H]⁺ (for ⁷⁹Br isotope) and 228.0 [M+H]⁺ (for ⁸¹Br isotope).
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Pattern: A 1:1 doublet ratio confirms the presence of a single bromine atom.
Safety & Handling (GHS Standards)
As a halogenated heteroaromatic ketone, this compound requires standard laboratory safety protocols.
| Hazard Class | H-Code | Hazard Statement | Precautionary Measures |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Do not eat, drink or smoke when using. |
| Skin Irritation | H315 | Causes skin irritation.[1] | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Wear safety goggles/face shield.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] | Use only in a fume hood. |
References
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Synthesis of 4-Bromo-6,7-dihydroisoquinolin-8(5H)
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Source: ChemicalBook / Ambeed Technical Data.[1] "Synthesis of 4-BROMO-6,7-DIHYDROISOQUINOLIN-8(5H)-ONE (WXC07920)".
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General Methods for Tetrahydroisoquinoline Synthesis
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Safety Data Sheet (SDS)
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Source: Sigma-Aldrich / Merck.[1] "4-Bromo-6,7-dihydroisoquinolin-8(5H)-one Product Information".
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